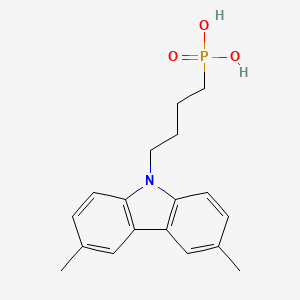

Me-4PACz

Description

Structure

3D Structure

Properties

CAS No. |

2747959-96-0 |

|---|---|

Molecular Formula |

C18H22NO3P |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

4-(3,6-dimethylcarbazol-9-yl)butylphosphonic acid |

InChI |

InChI=1S/C18H22NO3P/c1-13-5-7-17-15(11-13)16-12-14(2)6-8-18(16)19(17)9-3-4-10-23(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22) |

InChI Key |

ZNLXWYZMMYDGCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)CCCCP(=O)(O)O |

Origin of Product |

United States |

Self Assembly Mechanisms and Monolayer Formation Dynamics

Fundamental Principles of Phosphonic Acid Self-Assembly on Metal Oxide Surfaces

The self-assembly of phosphonic acids on metal oxide surfaces is primarily driven by the strong chemical interaction between the phosphonic acid headgroup (-PO(OH)₂) and the metal oxide substrate ethz.chmdpi.comresearchgate.net. This interaction leads to the formation of stable metal-oxygen-phosphorus bonds mdpi.com. The binding can occur in different modes, including monodentate, bidentate, and tridentate configurations, depending on the specific metal oxide surface and the density of surface hydroxyl groups mdpi.commdpi.comrsc.org. Surfaces with a high density of hydroxyl groups, such as those found on ITO, TiO₂, and SnO₂, typically favor bidentate or tridentate bonding, which contributes to stronger bonding strength and enhanced chemical stability of the resulting monolayer mdpi.com.

Investigation of Me-4PACz Monolayer Growth and Orientation

This compound, a carbazole-based molecule featuring a phosphonic acid anchoring group, is known to form self-assembled monolayers on various oxide surfaces dyenamo.setcichemicals.com. Research indicates that this compound SAMs are effective in creating energetically aligned interfaces on metal oxides like ITO, which is beneficial for applications such as perovskite solar cells dyenamo.sersc.org. The formation of these SAMs is anchored by the phosphonic acid moiety to the metal oxide surface tcichemicals.com.

Studies investigating this compound have highlighted its role in interface engineering, influencing the surface potential distribution of the underlying layer (e.g., 2PACz on ITO) and promoting the crystallization of subsequent layers, such as perovskite films rsc.org. While this compound is recognized for enabling efficient hole extraction, a challenge associated with its use is the inherent hydrophobicity of the this compound surface rsc.orgresearchgate.netarxiv.org. This hydrophobicity can impede the formation of uniform subsequent layers, such as perovskite films, deposited from polar solvents rsc.orgresearchgate.netarxiv.orgresearchgate.net. Strategies involving mixing this compound with other materials, like the conjugated polyelectrolyte PFN-Br, have been explored to address this wettability issue and facilitate the formation of uniform perovskite layers researchgate.netarxiv.orgpv-magazine.com.

The orientation and packing density of molecules within the this compound monolayer are critical for optimizing interfacial properties and device performance ethz.chresearchgate.net. While specific detailed data on the precise orientation and growth modes of this compound on different metal oxides are subjects of ongoing research, the principles of phosphonic acid self-assembly suggest that factors like substrate crystallography and deposition conditions would influence these characteristics.

Factors Influencing Monolayer Density and Uniformity

Achieving high density and uniformity in this compound SAMs is essential for their performance in modifying interfacial properties. Several factors have been identified that influence the quality of phosphonic acid SAMs, which are also applicable to this compound. These include the deposition method, concentration of the phosphonic acid solution, modification time, the nature of the solid surface, and post-assembly treatments ethz.chmdpi.com.

Solution-based techniques like dip-coating and spin-coating are commonly used for SAM deposition mdpi.com. However, these methods can sometimes lead to inconsistent layer uniformity and difficulty in controlling molecular orientation and packing density mdpi.com. Vacuum deposition techniques, such as thermal evaporation, offer an alternative approach that can enable the formation of highly uniform materials with precise control over thickness and molecular arrangement mdpi.com. Studies have shown that vacuum deposition of this compound can preserve or even improve interfacial properties compared to solution-processed methods, leading to enhanced interface qualities and improved stability in devices mdpi.com.

The concentration of the this compound solution and the immersion time during solution-based deposition are critical parameters that need optimization to produce highly ordered SAMs mdpi.com. Post-annealing treatment can further strengthen the SAM-substrate bonding, promoting chemical adsorption and influencing the ordering and packing density of the monolayer mdpi.com.

Impact of Solvent Systems on Self-Assembly Characteristics

The choice of solvent system plays a significant role in the self-assembly of phosphonic acids, including this compound, on metal oxide surfaces researchgate.netnih.govacs.orgcsem.chacs.org. The solvent must be able to dissolve the SAM molecules researchgate.netacs.org. Beyond solubility, the polarity of the solvent and its interaction with both the phosphonic acid molecules and the metal oxide substrate are crucial researchgate.netnih.govacs.orgacs.org.

Research suggests that using non-polar solvents or solvents with weaker interactions with the substrate can be preferred for forming well-defined phosphonic acid SAMs without the formation of detrimental byproducts nih.govacs.org. For instance, studies on phosphonic acid SAM formation on ZnO surfaces have indicated that while methanol (B129727) (a polar solvent) can lead to the production of undesired layered zinc compounds, using toluene (B28343) (a non-polar solvent) or tert-butyl alcohol can result in a well-defined SAM structure with tridentate coordination nih.govacs.org. This suggests that the degree of metal ion dissociation from the oxide surface into the solvent significantly affects the surface coordination of phosphonic acids during SAM formation nih.govacs.org.

Studies on phosphonic acid SAMs on ITO substrates have also shown that solvents with low dielectric constants and weak interactions with ITO tend to form denser and more stable monolayers acs.org. Conversely, higher dielectric constant solvents or those that coordinate strongly with the surface can disrupt SAM formation acs.org.

For this compound, the solvent system used for deposition will influence its solubility, the rate of self-assembly, and the quality of the resulting monolayer. The challenge of poor wettability of the hydrophobic this compound surface by polar perovskite precursor solutions underscores the importance of considering solvent interactions not only during SAM formation but also in the deposition of subsequent layers researchgate.netarxiv.orgresearchgate.net. The use of co-solvent strategies has been explored to improve the interaction between the perovskite ink and the this compound layer, facilitating uniform coverage researchgate.net.

Here is a data table summarizing some relevant findings related to this compound and phosphonic acid SAMs:

| Compound/SAM System | Substrate | Relevant Finding/Characteristic | Impact/Outcome | Source |

| This compound SAM | ITO | Forms self-assembled monolayer anchored by phosphonic acid group. | Creates energetically aligned interface for perovskite absorber. | dyenamo.setcichemicals.com |

| This compound SAM | Metal Oxides (general) | Carbazole-based molecule with phosphonic acid anchoring group. | Forms SAMs on various oxides. | dyenamo.setcichemicals.com |

| This compound SAM | ITO | Hydrophobic surface. | Can lead to poor wettability by polar perovskite solutions, hindering uniform film formation. | rsc.orgresearchgate.netarxiv.orgresearchgate.net |

| This compound:PFN-Br mixture | This compound SAM on ITO | Mixing this compound with PFN-Br. | Improves wettability of the surface for perovskite deposition, leading to more uniform films. | researchgate.netarxiv.orgpv-magazine.com |

| Phosphonic Acids | ZnO Nanowires | Solvent polarity (e.g., methanol vs. toluene). | Affects surface coordination and byproduct formation; non-polar solvents can lead to well-defined SAMs. | nih.govacs.org |

| Phosphonic Acids | ITO | Solvent dielectric constant and interaction with substrate. | Low dielectric constant and weak interaction solvents favor denser, more stable monolayers. | acs.org |

| Vacuum-deposited this compound | Perovskite interface | Vacuum deposition method. | Can improve interfacial properties and enhance stability compared to solution processing. | mdpi.com |

Interfacial Science and Engineering in Perovskite Solar Cells Pscs

Role of Me-4PACz as a Hole Transport Layer (HTL) in Inverted Perovskite Architectures

Inverted PSCs, also known as p-i-n devices, utilize the HTL as the first layer deposited on the transparent conductive oxide (typically indium tin oxide, ITO) substrate. mdpi.com The primary role of the HTL is to selectively extract holes from the perovskite active layer and transport them to the anode, while simultaneously blocking electrons. This compound functions effectively as an HTL in this architecture due to its favorable energy level alignment with perovskite materials, specifically its HOMO level, which is well-matched for efficient hole extraction. researchgate.netmdpi.comchemigo.net Additionally, this compound can help lower trap density at the interface, contributing to fast hole transport and reduced non-radiative recombination. researchgate.net The use of SAMs like this compound in inverted PSCs is advantageous due to their simplified purification, tunable molecular structures, and enhanced interfacial compatibility. mdpi.com this compound has been employed in high-efficiency perovskite devices, including single-junction and tandem cells. researchgate.netresearchgate.net

Interfacial Interactions and Adhesion Mechanisms at the this compound/Perovskite Interface

The interaction between the this compound layer and the perovskite precursor solution and subsequent perovskite film is critical for device performance. The phosphonic acid group of this compound is designed to anchor to the ITO substrate, forming a self-assembled monolayer. ossila.comuni-stuttgart.de However, the methyl substituents on the carbazole (B46965) group contribute to the hydrophobic nature of the this compound surface. researchgate.netuni-stuttgart.denih.gov This hydrophobicity presents a significant challenge as it can lead to poor wettability of the perovskite precursor solution, resulting in non-uniform perovskite coverage, pinhole formation, and interfacial voids. researchgate.netuni-stuttgart.denih.govrsc.orgmdpi.comacs.org These issues can exacerbate interfacial defects and hinder efficient charge transfer. nih.govrsc.org

Despite the hydrophobicity challenge, this compound forms an appropriate energy level at the HTL/perovskite interface and lowers trap density. researchgate.net The functional groups within the SAM, such as methyl or methoxy (B1213986) groups, can influence interfacial charge transfer rates and extraction efficiency. mdpi.com Chemical interactions, including potential coordination bonding with Pb²⁺ ions from the perovskite, can play a role in defect passivation and energy level modulation. researchgate.net Engineering the interface with this compound can also address issues like weak adsorption of other SAMs (e.g., 2PACz) onto the ITO surface, leading to a more uniform potential distribution. nih.gov The synergistic interaction between the hydrophobic methyl group and the hydrophilic phosphate (B84403) group of this compound can influence molecular orientation and reduce the amount of residual solvent at the buried interface, facilitating the formation of a denser perovskite layer. nih.gov

Modulation of Surface Wettability and Perovskite Film Crystallization

Modulating the surface wettability of the this compound layer and controlling the crystallization of the perovskite film deposited on top are crucial for achieving high-performance PSCs. The inherent hydrophobicity of this compound makes it difficult to obtain a uniform perovskite layer. researchgate.netresearchgate.netuni-stuttgart.denih.gov Strategies to improve wettability and control crystallization are therefore essential.

Co-assembly Strategies with Polymer Additives (e.g., PFN-Br)

One effective strategy to address the hydrophobicity of this compound and improve perovskite coverage is co-assembly with polymer additives such as poly(9,9-bis(3′-(N,N-dimethyl)-N-ethylammonium-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)) dibromide (PFN-Br). researchgate.netmdpi.comresearchgate.netuni-stuttgart.deacs.org Mixing PFN-Br with this compound in specific ratios has been shown to resolve the hydrophobicity issue and enable the deposition of a uniform perovskite layer. researchgate.netuni-stuttgart.de This mixing engineering strategy allows PFN-Br to interact with the A-site cation of the perovskite, facilitating uniform deposition. researchgate.netresearchgate.netuni-stuttgart.deacs.org The co-assembly of this compound and PFN-Br can also tune the work function of the this compound layer and the built-in voltage in the solar cells. researchgate.netresearchgate.netuni-stuttgart.deacs.org Improved crystallization of perovskite films, characterized by narrow full widths at half-maxima of diffraction peaks and photoluminescence spectra, has been observed at optimal mixing ratios. researchgate.netresearchgate.netuni-stuttgart.deacs.org Devices employing optimized this compound:PFN-Br mixtures have demonstrated high efficiencies, exceeding 20%. researchgate.netresearchgate.netuni-stuttgart.deacs.org

Here is a table summarizing performance data from a study using this compound:PFN-Br mixtures:

| This compound:PFN-Br Ratio (Volume) | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) | Perovskite Bandgap |

| Optimized (e.g., 9:1) | 1.16 V | >20% | 1.6 eV |

Ternary Co-solvent System Optimization for Precursor Solutions

The solvent system used for the perovskite precursor solution significantly impacts its interaction with the this compound layer and the resulting film quality. Using a ternary co-solvent system can improve the wettability of the perovskite ink on this compound-coated substrates and help obtain a uniform perovskite layer. chemborun.comresearchgate.netresearchgate.net For instance, a ternary system comprising dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) has been employed. chemborun.comresearchgate.net The addition of NMP can lead to higher binding energies between the perovskite ink and this compound, facilitating better interaction and uniform layer formation. chemborun.comresearchgate.net Optimization of the ternary co-solvent ratio has resulted in perovskite devices with power conversion efficiencies exceeding 20% on different active areas. chemborun.comresearchgate.net This approach is considered general and applicable to various perovskite compositions. chemborun.com

Here is a table showing performance data with optimized ternary co-solvent systems:

| Active Area (cm²) | Power Conversion Efficiency (PCE) |

| 0.16 | >20% |

| 0.72 | 19.5% |

| 1.08 | ~18.5% |

Substrate Pre-treatment and Surface Roughness Modulation

The properties of the substrate upon which the this compound is deposited, including its pre-treatment and surface roughness, can influence the effectiveness of the this compound layer and the subsequent perovskite film formation. Interface engineering with this compound has been used to address issues arising from the substrate, such as the weak adsorption of other SAMs onto the ITO surface, which can lead to vacancies and uneven surface potential. nih.gov this compound can fill these voids, creating a more uniform potential distribution. nih.gov While the poor wettability of this compound on substrates like ITO is a known challenge, the interaction between the perovskite ink and the this compound coating is crucial. chemborun.com Studies have shown that the contact angle of the perovskite precursor solution can decrease with increasing substrate roughness for various HTLs, including this compound. aip.org However, pristine this compound on ITO can still exhibit large contact angles, making it challenging for scalable coating methods like blade coating to achieve fully covered perovskite films. aip.org

Nanoparticle-Assisted Interfacial Modification (e.g., Al2O3)

Incorporating nanoparticles at the this compound/perovskite interface is another strategy to improve wettability and enhance performance. Alumina oxide (Al₂O₃) nanoparticles have been used as an interfacial modifier on the this compound layer. rsc.orgpv-magazine.comresearchgate.netsurrey.ac.uksemanticscholar.org The use of Al₂O₃ nanoparticles can help in pinning the perovskite precursor on the this compound, thereby improving the device yield. researchgate.netsurrey.ac.uk While PFN-Br also enhances wettability, the incorporation of Al₂O₃ nanoparticles has been shown to result in significantly enhanced Shockley–Read–Hall recombination lifetimes, which are higher than those on films coated directly on this compound or on PFN-Br-modified this compound. researchgate.netsurrey.ac.uksemanticscholar.org This leads to improved power conversion efficiencies. researchgate.netsurrey.ac.uksemanticscholar.org Al₂O₃ nanoparticles at the buried interface can also homogenize the electrical and electronic properties of the perovskite and positively impact device stability under heating in ambient conditions. rsc.orgpv-magazine.com

Here is a table comparing the performance of devices with different interfacial modifications on this compound:

| Interfacial Modification | Champion Power Conversion Efficiency (PCE) | Shockley–Read–Hall Recombination Lifetimes | Wettability (Contact Angle) |

| Bare this compound | - | - | Poor (e.g., 78°, 92° ± 3°) nih.govereztech.com |

| This compound/PFN-Br | - | Enhanced | Improved researchgate.netsurrey.ac.uksemanticscholar.org |

| This compound/Al₂O₃ NPs | 19.9% researchgate.netsurrey.ac.uksemanticscholar.org | Significantly Enhanced (>3 µs) researchgate.netsurrey.ac.uksemanticscholar.org | Improved researchgate.netsurrey.ac.uksemanticscholar.org |

Defect Passivation Mechanisms at the Buried Interface

The buried interface in PSCs, typically between the HTL (such as NiOₓ or ITO) and the perovskite film, is prone to various defects. These defects, including halide vacancies, metal Pb, and uncoordinated Pb²⁺ ions, can act as non-radiative recombination centers, significantly reducing the open-circuit voltage (V₀c) and fill factor (FF) of the device. mdpi.comrsc.org this compound, as an interfacial layer, works to passivate these defects and improve the quality of the buried interface.

One of the primary mechanisms by which this compound passivates defects involves the interaction of its phosphonic acid head group with the metal oxide surface (like NiOₓ) and potentially with the perovskite layer itself. The phosphonic acid group can bind to reactive hydroxyl groups on the NiOₓ surface, reducing defect density at this interface. aip.org Furthermore, the carbazole moiety, an electron-rich aromatic amine, can interact with the perovskite layer, potentially through π-π interactions or by coordinating with undercoordinated Pb²⁺ ions or halide vacancies. mdpi.comrsc.orgrsc.org This interaction helps to fill vacancies and suppress ion migration, which is a major contributor to instability and phase segregation in perovskite films, particularly in wide-bandgap compositions. mdpi.com

This compound forms a self-assembled monolayer on the HTL surface, which can improve the contact and energy level alignment between the HTL and the perovskite. mdpi.comncepu.edu.cn A well-formed SAM of this compound can facilitate efficient hole extraction from the perovskite layer to the HTL, minimizing charge accumulation and subsequent recombination at the interface. mdpi.com

However, challenges exist regarding the uniform coverage and wettability of this compound on certain HTLs like NiOₓ, which can lead to inhomogeneous film formation and limit its passivation effectiveness. aip.orgrsc.orgresearchgate.net To overcome this, strategies such as incorporating additives like dipropyl sulfide (B99878) (DPS) or co-absorbing with other molecules like methylene (B1212753) blue (MB) have been explored. aip.orgncepu.edu.cn For instance, adding DPS to the this compound solution has been shown to enhance the wettability of this compound, leading to a more homogeneous passivation layer and improved perovskite crystallization with larger grains. aip.org Methylene blue, when co-absorbed with this compound, can mitigate the uneven dispersion of this compound and act as a redox mediator to reduce high-valence Ni species and oxidize metallic Pb⁰, further stabilizing the buried interface and reducing defects. ncepu.edu.cn

Detailed research findings highlight the impact of this compound on device performance. Studies have shown that using this compound as an HTL interface layer leads to improved efficiency and reduced hysteresis compared to devices without this modification or those using other interface materials like PTAA. mdpi.com The enhanced performance is attributed to the better HTL/perovskite interface quality, reduced halide ion migration, and fewer defects leading to suppressed non-radiative recombination. mdpi.com

The effectiveness of this compound in defect passivation and interface engineering is reflected in the improved photovoltaic parameters of PSCs. Devices incorporating this compound or modified this compound layers have demonstrated notable increases in power conversion efficiency (PCE), V₀c, Jsc, and FF, along with enhanced stability. mdpi.comaip.orgncepu.edu.cn

Here is a summary of performance data from studies utilizing this compound or modified this compound at the buried interface:

| Interface Treatment | PCE (%) | V₀c (V) | Jsc (mA/cm²) | FF (%) | Notes | Source |

| Control (without this compound) | 20.52 | - | - | - | Inverted PSCs | aip.org |

| This compound with DPS | 22.29 | - | - | - | Inverted PSCs | aip.org |

| PTAA (for comparison) | 11.94 | 1.17 | 16.92 | 60.21 | Wide-bandgap PSCs | mdpi.com |

| This compound | 18.03 | 1.30 | 17.66 | 78.81 | Wide-bandgap PSCs | mdpi.com |

| This compound with Methylene Blue | 26.39 | - | - | - | Inverted PSCs (0.08 cm²) | ncepu.edu.cn |

| This compound with Methylene Blue | 24.89 | - | - | - | Inverted PSCs (1 cm²) | ncepu.edu.cn |

| This compound with Histamine (B1213489) | 20.34 | - | - | - | Inverted WBG PSCs (1.77 eV bandgap) | rsc.org |

This data illustrates the significant improvements in PCE and other parameters when this compound is employed for buried interface modification, particularly when combined with strategies to address its limitations in terms of coverage and interaction with the perovskite layer. The ability of this compound to passivate defects, improve interface contact, and regulate perovskite crystallization contributes to the enhanced performance and stability of inverted PSCs.

Electronic Structure and Charge Carrier Transport Dynamics

Energy Level Alignment at Me-4PACz/Electrode and this compound/Perovskite Interfaces

Precise energy level alignment is paramount for minimizing energy losses and maximizing charge extraction efficiency in solar cells. This compound plays a crucial role in tuning the interfacial energy landscape. The formation of a SAM of this compound on oxide electrodes, such as NiOx or ITO, induces a surface dipole. utwente.nl This dipole layer effectively modifies the work function of the electrode, leading to a downward shift in the valence band maximum (VBM) of the interface. utwente.nl This shift is advantageous as it creates a more favorable energy step for holes to transfer from the perovskite valence band to the HTL and subsequently to the electrode.

Research indicates that the HOMO level of this compound is well-aligned with the valence band edge of common perovskite materials. acs.org This close alignment facilitates efficient hole transfer across the interface. acs.org For instance, studies comparing this compound with similar SAMs like 2-PACz have shown this compound to exhibit a HOMO level that is more favorably aligned with the perovskite valence band edge, contributing to improved device performance. acs.org

Hole Extraction Efficiency and Transport Properties Across the Monolayer

This compound is highly effective in facilitating hole extraction from the perovskite layer and transporting them to the electrode. Its self-assembling nature results in the formation of an ultra-thin monolayer, typically around 1 nm thick, which minimizes the transport distance for holes across the HTL. rsc.org This thin, well-ordered layer allows for rapid and efficient hole transfer. utwente.nlrsc.org

Comparative studies have demonstrated that this compound exhibits high hole extraction efficiency, often surpassing that of other SAMs and conventional polymeric HTLs like PEDOT:PSS. dyenamo.se The molecular design, with the carbazole (B46965) moiety acting as the hole-donating group in close proximity to the perovskite and the phosphonic acid anchoring the molecule to the electrode, creates an efficient pathway for hole transport. ossila.comossila.com

The transport properties across the this compound monolayer are influenced by its molecular packing density and orientation, as well as interactions with the adjacent layers. While the intrinsic mobility within the monolayer is a factor, the primary contribution to efficient hole transport in SAM-based HTLs like this compound comes from the effective energy level alignment and the direct contact established between the perovskite and the conductive electrode through the ultra-thin SAM.

Analysis of Non-radiative Recombination Losses Induced by Interfacial Defects

The formation of a high-quality, nearly defect-free interface is crucial for minimizing non-radiative recombination. This compound's ability to form a well-ordered SAM can effectively passivate some of the defects present at the electrode or perovskite surface. mdpi.com Devices employing this compound have been reported to exhibit lower interface trap densities compared to those using other SAMs. uni-stuttgart.dearxiv.orgrsc.org

However, the hydrophobic nature of this compound can lead to incomplete coverage or the formation of pinholes during the deposition of the perovskite layer, creating interfacial voids and increasing the likelihood of non-radiative recombination at these defective sites. mdpi.comnih.gov To counter this, interfacial engineering strategies, such as the use of additives or bi-functional interlayers, are employed to improve the wettability of the this compound surface and enhance defect passivation, thereby further suppressing non-radiative recombination losses. mdpi.comresearcher.lifenih.gov

Exciton (B1674681) Dissociation and Charge Separation Processes

Exciton dissociation and subsequent charge separation are fundamental steps in the operation of PSCs. After light absorption, excitons are generated within the perovskite layer. These bound electron-hole pairs must diffuse to the interface with the charge transport layers (HTL and ETL) to be separated into free charge carriers. The this compound layer, as the HTL, facilitates the dissociation of excitons by providing an efficient pathway for hole extraction.

The favorable energy level alignment between the perovskite valence band and the HOMO of this compound provides the necessary driving force for the dissociation of excitons at the interface. acs.org Holes are efficiently transferred from the perovskite to the this compound layer, leaving the electrons in the perovskite to be transported to the electron transport layer.

The efficiency of exciton dissociation and charge separation is highly dependent on the quality of the interface. Interfacial defects can act as recombination centers, leading to the loss of charge carriers before they are effectively separated and extracted. mdpi.comresearcher.liferesearchgate.net The ability of this compound to form a low-defect interface contributes to more efficient exciton dissociation and charge separation compared to interfaces with higher defect densities. uni-stuttgart.dearxiv.orgrsc.org

While the specific dynamics of exciton dissociation at the this compound/perovskite interface can be complex and influenced by factors such as the local electric field and the nature of the interface, the presence of an effective hole extraction layer like this compound is critical for promoting the separation of photogenerated carriers and minimizing geminate and non-geminate recombination losses. scipost.org

Structure Activity Relationships Sar in Interfacial Engineering

Correlation Between Me-4PACz Molecular Design and Interfacial Electronic Properties

The molecular design of this compound directly impacts the electronic properties at the interface where it is applied. The phosphonic acid group serves as a robust anchoring point to oxide surfaces (e.g., ITO, NiOx), facilitating the formation of a self-assembled monolayer. mdpi.comossila.com The carbazole (B46965) moiety acts as an electron-rich donor, which is crucial for aligning energy levels with adjacent layers, such as the perovskite absorber in PSCs. mdpi.comossila.comresearchgate.net

The formation of the this compound SAM on a substrate like ITO or NiOx induces a change in the work function (WF) of the substrate. This WF modification is critical for optimizing the energy level alignment between the HTL and the perovskite or active layer, thereby reducing energy barriers for hole extraction and improving the open-circuit voltage (VOC) of the device. chinesechemsoc.orgchinesechemsoc.orgrsc.org Studies have shown that the presence of this compound can cause a downward shift in the vacuum level and thus deepen the WF of the ITO electrode, facilitating more effective hole extraction. chinesechemsoc.orgchinesechemsoc.org

Influence of Molecular Geometry and Dipole Moment on Interface Formation and Device Performance

The molecular geometry and dipole moment of this compound play significant roles in the formation of the self-assembled monolayer and the subsequent performance of electronic devices. The ability of this compound to form a dense and ordered SAM is influenced by intermolecular interactions, which are related to its molecular geometry and dipole moment. chinesechemsoc.orgchinesechemsoc.org

The dipole moment of SAM molecules is a key factor in tuning the work function of the underlying electrode. chinesechemsoc.orgrsc.orgfrontiersin.orgresearchgate.net A larger molecular dipole moment can lead to a more significant change in the electrode's work function, which is beneficial for optimizing energy level alignment and enhancing hole extraction efficiency. chinesechemsoc.orgchinesechemsoc.orgrsc.orgresearchgate.net Studies comparing this compound with related molecules have demonstrated that variations in molecular structure and the introduction of specific substituents can enhance the molecular dipole moment, leading to improved work function compatibility and surface uniformity of the SAM. chinesechemsoc.orgchinesechemsoc.org

The uniformity of the SAM film formed by this compound is also critical and is influenced by its film-forming properties, which are related to its molecular geometry and intermolecular interactions. researchgate.netchinesechemsoc.orgchinesechemsoc.org Non-uniform SAMs can result in poor ohmic contact and increased defects at the interface, hindering device performance. chinesechemsoc.org

Impact of Chemical Substituents on Interfacial Stability and Functionality

Methyl substituents on the carbazole unit of this compound have been reported to offer advantages in both passivation and hole extraction. mdpi.com These substituents can influence the frontier molecular orbital energies, enabling optimal interfacial band alignment. mdpi.com

Modifications to the linker chain also play a crucial role. Replacing the aliphatic linker with a π-conjugated unit, such as a phenylene, in derivatives like Me-PhpPACz has been shown to confer superior photochemical stability and enhanced structural rigidity compared to this compound. mdpi.com This improved stability and rigidity contribute to a more ordered SAM, which is beneficial for long-term device performance. mdpi.com

The introduction of different functional groups or the co-assembly of this compound with other molecules can further enhance interfacial properties and stability. For example, the molecular hybridization of this compound with molecules like histamine (B1213489) or aromatic carboxylic acids has been explored to improve interface characteristics, enhance wettability, and reduce defects, leading to improved efficiency and operational stability of PSCs. researchgate.netrsc.orgfrontiersin.org

Furthermore, the chemical interaction between the SAM and the perovskite layer is influenced by the substituents. Lewis acid-base interactions and hydrogen bonding between functional groups on the SAM and the perovskite precursors or surface can affect perovskite crystallization, film quality, and interfacial defect passivation. mdpi.comrsc.orgbham.ac.uk

Here is a table summarizing some research findings related to the impact of molecular modifications on device performance:

| SAM Material | Modification Strategy | Key Interfacial Impact | Device Performance Metric (Example) | Reference |

| This compound | Baseline | Interface improvement, defect passivation (partial) | PCE up to ~20.8% (single junction) | mdpi.com |

| Me-PhpPACz | Aliphatic linker substituted with phenylene | Superior photochemical stability, enhanced structural rigidity, denser SAM packing | Champion PCE of 26.17%, FF 86.79% | mdpi.com |

| MeOF-4PACz | Methoxy (B1213986) replaced by asymmetric fluorine | Enhanced molecular dipole moment, improved intermolecular interactions, uniform distribution | PCE 19.14% (in OSCs) | chinesechemsoc.orgchinesechemsoc.org |

| This compound:NA | Hybridization with aromatic carboxylic acid | Improved interface characteristics, enhanced wettability | Champion PCE 26.69%, 96.1% initial PCE after 2400h | mdpi.comfrontiersin.org |

| This compound:Histamine | Hybridization with Histamine | Design of interface dipole, improved molecular assembling, reduced disorder | PCE 20.34% (WBG PSCs), >1000h stability | rsc.org |

Advanced Spectroscopic and Microscopic Characterization of Me 4pacz Films

Surface Morphological Analysis (e.g., AFM, SEM)

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are widely used to investigate the surface morphology of films modified with Me-4PACz. Studies have shown that perovskite films crystallized on this compound can exhibit a rougher surface and larger grain size distribution compared to films on other SAMs like 2-PACz or blended SAMs nih.govacs.org. For instance, an RMS roughness value of 43 nm was reported for samples with this compound, in contrast to 19 nm for samples with 2-PACz and blended SAMs nih.govacs.org. Cross-sectional SEM images have revealed a relatively consistent perovskite film thickness of around 400 nm across different SAM-modified surfaces, but the film deposited on this compound modified substrates often shows a non-uniformly flat surface and larger grain size distribution nih.govacs.org. This uneven morphology is attributed to the reduced wettability of the this compound surface, which impacts film formation nih.govacs.org. The presence of nanovoids at the grain boundaries of perovskite grown on control substrates has been observed, and strategies involving co-adsorbents with amino terminal groups have been shown to eliminate these voids and lead to the growth of compact perovskite films nih.gov. The coverage of this compound films on ITO surfaces has been analyzed, indicating the ability of this compound functionalization to form a dense monolayer film aip.org.

Surface Potential and Work Function Mapping (e.g., KPFM, UPS)

Kelvin Probe Force Microscopy (KPFM) and Ultraviolet Photoelectron Spectroscopy (UPS) are employed to map the surface potential and determine the work function of this compound films and interfaces. KPFM measures the local contact potential difference (CPD) between an AFM tip and the sample, allowing for mapping of work function or surface potential with high spatial resolution accurion.com. A higher CPD value in KPFM corresponds to a shallower work function of the sample accurion.comrsc.org.

Studies have shown that blending this compound with other materials like PFN-Br or 2-PACz can tune the work function of the this compound layer acs.orgarxiv.orgresearchgate.net. For example, mixing with PFN-Br can elevate the valence band position of this compound, leading to better interfacial energy level alignment with perovskites arxiv.orgresearchgate.net. KPFM analysis of perovskite films on this compound/PFN-Br has indicated a more uniform CPD even after degradation, suggesting electrical shunting through the device bulk while the surface material remains homogeneous rsc.orgrsc.org. In contrast, perovskites on this compound/PFN-Br showed more heterogeneous surface electronic properties rsc.org. This compound has been shown to reduce the ITO work function and cause significant up-bending of perovskite energy levels, which can favor hole accumulation near the interface nih.govacs.org.

Spectroscopic Investigations of Interfacial Bonding and Composition (e.g., XPS, IRRAS)

X-ray Photoelectron Spectroscopy (XPS) and Infrared Reflection Absorption Spectroscopy (IRRAS) provide insights into the chemical composition and interfacial bonding characteristics of this compound films. XPS is used for elemental analysis and to determine the chemical states of elements at the interface. IRRAS can reveal the vibrational modes of molecules, providing information about their orientation and bonding.

While the provided search results mention XPS in the context of analyzing interfaces modified by SAMs like MeO-2PACz on ITO and NiO, and in the context of perovskite films obtained from different solvent ratios, direct detailed findings regarding XPS or IRRAS specifically applied to this compound films and their interfacial bonding with perovskites or substrates are not explicitly detailed in the provided snippets researchgate.netresearchgate.netacs.org. However, the importance of understanding interfacial bonding for device performance and stability is highlighted, with mentions of strategies like mixing this compound with other molecules to enhance bonding at metal oxide and perovskite interfaces researchgate.net.

Time-Resolved Photoluminescence (TRPL) and Impedance Spectroscopy (EIS) for Charge Dynamics

Time-Resolved Photoluminescence (TRPL) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for investigating charge carrier dynamics, including recombination and extraction rates, at interfaces involving this compound.

TRPL measurements reveal charge carrier lifetimes. Studies have shown that perovskite films fabricated with optimized interlayers involving this compound can exhibit improved charge carrier lifetimes aip.org. For instance, a shorter fast decay component (5.63 ns) and a longer slow decay component (429.30 ns) were observed in TRPL for a DPS-decorated perovskite film on NiOₓ/Me-4PACz, indicating effective hole extraction and improved film quality aip.org. TRPL decay measurements on evaporated this compound have shown no significant difference in charge carrier lifetime compared to solution-processed this compound (585 ns and 568 ns, respectively), indicating that the photophysical properties are maintained kit.edu.

EIS is used for quantitative analysis of charge transfer resistance in devices. Nyquist plots from EIS analysis of devices with this compound have shown larger arcs compared to devices with SAM blends or 2-PACz, indicating higher charge transfer resistance nih.gov. Analysis of EIS data has revealed that for films with this compound as an HTL, the charge extraction lifetime (τ_ext) can be larger than the recombination lifetime (τ_rec), meaning carriers recombine before extraction, which is indicative of a higher defect density nih.gov.

X-ray Diffraction (XRD) for Perovskite Film Crystallization on this compound

X-ray Diffraction (XRD) is a key technique to assess the crystallographic structure and quality of perovskite films deposited on this compound-modified substrates. XRD patterns provide information about the crystal phases present, their orientation, and the degree of crystallinity.

Studies have utilized XRD to confirm the improved crystallization of perovskite layers when this compound is used, particularly in conjunction with strategies to address its hydrophobicity acs.orgarxiv.orgarxiv.orgresearchgate.net. Narrower diffraction peaks (smaller full width at half maximum - FWHM) in XRD patterns of perovskite films grown on optimized this compound layers indicate improved crystallization acs.orgarxiv.orgarxiv.orgresearchgate.net. For example, the XRD pattern of MAPbI₃ deposited on a Pz:PFN (this compound:PFN-Br) HTL showed a peak with lower FWHM compared to a film on MeO-2PACz arxiv.org. XRD has also shown highly crystalline perovskite films with characteristic peaks at 14.2° and 20.0° for the simple cubic structure when deposited on this compound nih.govacs.org. Strategies involving additives or co-adsorbents with this compound have been shown to regulate the crystallization behavior of perovskite films, leading to improved crystalline quality nih.govresearchgate.net.

Solution-State Nuclear Magnetic Resonance (NMR) for Interaction Studies

Solution-state Nuclear Magnetic Resonance (NMR) is a valuable tool for studying molecular interactions in solution, such as the interaction between this compound and other components in precursor solutions or mixtures.

NMR studies have been used to confirm the interaction between this compound and additives like PFN-Br in solution acs.orgarxiv.orgarxiv.orgresearchgate.net. This interaction is crucial for understanding how these additives help to overcome the hydrophobicity of this compound and facilitate the uniform deposition of the perovskite layer acs.orgarxiv.orgresearchgate.net. Solution-state NMR has confirmed that PFN-Br interacts with the A-site cation of the perovskite precursor, which contributes to improved perovskite crystallization on the this compound:PFN-Br mixed layer acs.orgarxiv.orgarxiv.orgresearchgate.net.

Contact Angle Measurements for Wettability Assessment

Contact angle measurements are a direct method to quantify the wettability of a surface by a liquid, such as the perovskite precursor solution on a this compound film. A higher contact angle indicates lower wettability and a more hydrophobic surface.

This compound films are known to be hydrophobic, which is a primary reason for poor perovskite wetting and non-uniform film formation acs.orgarxiv.orgarxiv.orgresearchgate.netresearchgate.net. Water contact angles as high as 85° have been reported for this compound on ITO, indicating its hydrophobic nature, which is attributed to the methyl (-CH₃) and long alkyl chain (C₄H₈) groups in its structure researchgate.netchemborun.com. The contact angle of the perovskite precursor solution on this compound modified substrates has been measured, with values around 37.1° reported nih.govacs.org. This is subtly reduced compared to surfaces modified with 2-PACz (30.4°) or a blend of this compound and 2-PACz (31.1°), further indicating the lower wettability of this compound nih.govacs.org. Strategies to improve the wettability of this compound surfaces are actively being researched, including the addition of components to the precursor solution or modifying the this compound layer itself acs.orgkit.eduresearchgate.net. For instance, adding 6dPA to the this compound precursor solution substantially improved wetting, reducing the contact angle from 42° to 28° acs.org. Evaporated this compound has also shown significantly lower contact angles for various solvents compared to solution-processed this compound, leading to improved surface wettability kit.edu.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Molecular and Interfacial Electronic Structures

Density Functional Theory (DFT) calculations have been extensively utilized to investigate the electronic structure of Me-4PACz and its interactions at interfaces, particularly with transparent conductive oxides (TCOs) like indium tin oxide (ITO) and metal oxides such as NiOx. These calculations provide insights into molecular properties, energy level alignment, and the impact of this compound adsorption on the work function of the substrate.

DFT studies have shown that the electric dipole moment of this compound increases the work function of the ITO surface upon adsorption nsf.gov. This work function modification is crucial for optimizing energy level alignment between the charge transport layer and the perovskite absorber, facilitating efficient charge extraction nih.govmdpi.com. First-principles electronic structure calculations have also been performed to assess the passivation effects of SAMs like this compound on defects at the perovskite grain surface, such as interstitial lead (Pbi) researching.cn. While this compound alone may not achieve complete surface passivation, computational studies exploring co-SAM strategies, combining this compound with other molecules, suggest enhanced interface coverage and defect passivation frontiersin.org.

DFT calculations on related carbazole-based SAMs have also explored the impact of different substituents on electronic properties, such as surface electrostatic potential distribution and dipole moment, which influence intermolecular interactions and film formation chinesechemsoc.org. The ionization energy (Ei), representing the energy difference between the vacuum level and the valence band maximum (Evac – EV), is a decisive parameter for carrier transport from the perovskite to the hole transport layer (HTL), and DFT helps in determining these energy levels arxiv.org.

Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of how this compound molecules behave during self-assembly on various substrates and how they interact at interfaces. These simulations are crucial for understanding the morphology, coverage, and stability of the self-assembled monolayer.

MD simulations have illustrated the molecular distribution and arrangement of this compound on TCO substrates, showing the formation of more ordered domains alongside amorphous regions researching.cn. The crystallinity and arrangement patterns observed in MD simulations align with experimental characterizations like grazing-incidence wide-angle X-ray scattering (GIWAXS) researching.cn. These simulations highlight that the crystallization of SAMs is significantly influenced by intermolecular forces, including van der Waals forces (dispersion, dipole-dipole, and dipole-induced dipole interactions) and Coulombic (electrostatic) interactions among the carbazole (B46965) moieties researching.cn. For this compound, strong van der Waals forces are suggested to predominantly govern these interactions researching.cn.

MD simulations have also been used to study the co-deposition of this compound with other molecules, such as thiol molecules, on surfaces like NiOx. These simulations indicate that co-depositing can lead to the formation of hybrid SAMs that achieve denser and more uniform coverage compared to this compound alone researchgate.netresearchgate.net. The simulations can reveal disparities in interaction energies between different SAMs or co-SAMs, demonstrating how enhanced interaction strength can lead to a more stable interface, beneficial for charge extraction and reducing recombination losses frontiersin.org. Weak anchoring ability of the phosphonate (B1237965) group towards certain substrates, like NiOx, has been suggested by MD simulations to potentially promote the formation of oligomers and molecular accumulation, highlighting the importance of co-adsorption strategies researchgate.net.

Computational Modeling of Charge Transport and Recombination Pathways

Computational modeling plays a vital role in understanding how charge carriers move through the this compound layer and across interfaces, as well as the mechanisms of charge recombination. These models help in identifying factors that limit device performance and in designing improved interfacial layers.

Computational analysis, often coupled with experimental data, is used to assess charge transport efficiency and recombination rates in devices utilizing this compound as an HTL. The energy level alignment, determined partly through DFT calculations, is a critical factor influencing charge transport arxiv.org. An appropriate alignment between the valence band maximum of the perovskite and the highest occupied molecular orbital (HOMO) of this compound is necessary for efficient hole extraction nsf.gov.

Modeling studies can help in understanding how the presence of this compound affects the potential distribution at the interface and subsequently influences charge accumulation and recombination kinetics nih.gov. While this compound has been shown to facilitate rapid hole extraction, computational models can delve into the specifics of charge transfer rates and identify potential energetic barriers at the interface that might lead to increased hole accumulation and recombination nih.govrsc.org.

Applications and Technological Advancements

Me-4PACz in High-Efficiency Single-Junction Perovskite Solar Cells

This compound has been instrumental in pushing the power conversion efficiencies (PCE) of inverted p-i-n perovskite solar cells (PSCs) to new heights. uni-stuttgart.de As a hole transport layer (HTL), it forms a self-assembled monolayer that facilitates efficient hole extraction from the perovskite absorber layer while simultaneously minimizing non-radiative recombination at the interface. rsc.orglumtec.com.tw This dual function is critical for achieving high open-circuit voltage (Voc) and fill factor (FF), two key parameters in solar cell performance.

Research has demonstrated that the integration of a this compound monolayer as the HTL can significantly reduce charge extraction losses, creating a "lossless interface" between the transparent conductive oxide (ITO) and the perovskite layer. researching.cn This leads to a substantial improvement in the fill factor, with values approaching 84% being reported. rsc.orgresearching.cn The accelerated hole extraction and reduced interfacial recombination enabled by this compound also contribute to a high quasi-Fermi level splitting. rsc.org

Devices utilizing this compound have consistently demonstrated efficiencies exceeding 20%. uni-stuttgart.deacs.org For single-junction cells with a perovskite bandgap of 1.6 eV, an open-circuit voltage of 1.16 V has been achieved. scispace.comarxiv.org In one specific configuration, a single-junction device employing this compound reached a PCE of 20.8% with a Voc of 1.22 V. researching.cn These performance metrics underscore the effectiveness of this compound in enhancing the performance of single-junction PSCs, surpassing traditional HTLs like PTAA. nih.gov

Performance of this compound in Single-Junction Perovskite Solar Cells

| Parameter | Reported Value | Perovskite Bandgap (eV) | Source(s) |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | >20% | 1.6 | acs.org, uni-stuttgart.de |

| Power Conversion Efficiency (PCE) | 20.8% | 1.68 | researching.cn, ktu.edu |

| Open-Circuit Voltage (Voc) | 1.16 V | 1.6 | scispace.com, arxiv.org |

| Open-Circuit Voltage (Voc) | 1.22 V | 1.68 | researching.cn |

| Fill Factor (FF) | up to 84% | Not Specified | rsc.org, researching.cn |

Integration of this compound in Perovskite-Silicon Tandem Solar Cell Architectures

The success of this compound in single-junction devices has naturally led to its integration into more complex and efficient perovskite-silicon tandem solar cell architectures. arxiv.org In these tandem configurations, a wide-bandgap perovskite top cell captures high-energy photons, while a silicon bottom cell absorbs lower-energy photons, allowing for a higher theoretical efficiency limit than either material can achieve alone. This compound plays a crucial role as the hole-selective contact in the perovskite top cell. tcichemicals.com

The use of this compound has been a key factor in achieving record efficiencies for monolithic perovskite/silicon tandem solar cells. Researchers have reported a certified PCE of 29.15% for a tandem device incorporating this compound. rsc.orgktu.edutcichemicals.com This landmark achievement surpassed the efficiency of the best-performing single-junction silicon cells at the time. ktu.edu The high performance of the tandem cell is directly linked to the properties of the this compound layer, which enables a high Voc of up to 1.92 V and a fill factor of around 80% for the complete device. researching.cn

More recent advancements have pushed the efficiency of perovskite-silicon tandem cells even further. In late 2024, a tandem cell using this compound in the HTL stack achieved an efficiency of 33.10%. pv-magazine.com Further developments in 2025 resulted in a fully texturized perovskite-silicon tandem cell with a confirmed efficiency of 33.1% and a high open-circuit voltage of 2.01 V. pv-magazine.com These devices not only demonstrate high efficiency but also promising stability, with one this compound-based tandem cell retaining 95% of its initial performance after 300 hours of operation in ambient air without encapsulation. ktu.edu

Performance of this compound in Perovskite-Silicon Tandem Solar Cells

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Certified Power Conversion Efficiency (PCE) | 29.15% | tcichemicals.com, rsc.org, ktu.edu |

| Stabilized Power Conversion Efficiency (PCE) | >30% | acs.org |

| Power Conversion Efficiency (PCE) | 33.10% | pv-magazine.com |

| Power Conversion Efficiency (PCE) | 33.1% | pv-magazine.com |

| Open-Circuit Voltage (Voc) | 1.90 V - 1.92 V | researching.cn |

| Open-Circuit Voltage (Voc) | 2.01 V | pv-magazine.com |

| Fill Factor (FF) | ~80% | rsc.org |

| Short-Circuit Current Density (Jsc) | 19.26 mA/cm2 | researching.cn |

| Operational Stability | 95% of initial PCE after 300h (unencapsulated) | ktu.edu |

Reproducibility and Scalability of this compound-Based Device Fabrication

Despite the high efficiencies achieved with this compound, a significant challenge in its application is the reproducibility and scalability of device fabrication. researchgate.net A primary issue stems from the hydrophobic nature of the this compound monolayer. acs.orgscispace.comarxiv.org This hydrophobicity hinders the uniform deposition of the subsequent perovskite precursor solution, leading to incomplete coverage and the formation of a non-uniform perovskite layer. uni-stuttgart.deresearchgate.net This poor wettability presents a major obstacle to achieving consistent, high-performance devices, thereby affecting fabrication yield and reproducibility. scispace.comresearchgate.net

To address this critical issue, researchers have developed a "mixing engineering" strategy. uni-stuttgart.de This approach involves adding a conjugated polyelectrolyte, such as PFN-Br, to the this compound solution. acs.orgscispace.comresearchgate.net This additive modifies the surface properties of the HTL, improving the wettability for the perovskite ink and facilitating the growth of a uniform, high-quality perovskite film. uni-stuttgart.deresearchgate.net This method has been shown to enable the fabrication of highly reproducible PSCs with efficiencies consistently over 20%. uni-stuttgart.de Another approach involves combining this compound with other molecules that also have a phosphonic acid anchoring group to circumvent the film formation issue while maintaining good charge extraction properties. acs.org These strategies are crucial for moving from laboratory-scale cells to larger, industrially relevant production, where uniformity and yield are paramount. researchgate.net

Future Directions for this compound and Next-Generation Interfacial Materials

The challenges associated with this compound's hydrophobicity have spurred research into new generations of interfacial materials. One future direction is the chemical modification of the this compound molecule itself. For instance, the synthesis of polymeric versions, such as Poly-4PACz, has been proposed to improve wettability and enhance the interface energy, thereby promoting better perovskite film formation. researchgate.net

Another key area of research is the development of entirely new SAMs that retain the excellent charge transport properties of this compound but possess more favorable surface characteristics for scalable deposition. The exploration of alternative HTMs, including different organic self-assembled monolayers and co-HTMs, aims to overcome the limitations of current materials like PTAA and this compound. researchgate.net The design of novel molecules will focus on optimizing energy level alignment, thermal stability, hydrophobicity, and defect passivation capabilities. researchgate.net

Furthermore, the continued advancement of tandem solar cells requires further optimization of all layers, including the hole transport interface. Research will likely focus on advanced interface engineering strategies to minimize voltage and current losses, particularly for wide-bandgap perovskites used in tandem configurations. nih.gov The development of SAMs that can be deposited conformally on textured surfaces, which are common in industrial silicon cells, is another critical avenue for future work. rsc.orgacs.org Ultimately, the goal is to design and synthesize robust, cost-effective, and easily processable interfacial materials that enable the scalable production of highly efficient and stable perovskite-based photovoltaics. tcichemicals.com

Q & A

Q. How can researchers optimize the deposition process for this compound to minimize pinhole defects in large-area PSCs?

Q. What controls are necessary when testing this compound’s compatibility with different perovskite compositions (e.g., FA/MA/Cs mixtures)?

- Methodological Answer : Use combinatorial libraries with gradient compositions and high-throughput photoluminescence (PL) screening. Control humidity (<1 ppm H₂O) during perovskite deposition to isolate this compound/perovskite interactions. Synchrotron-based X-ray fluorescence (XRF) maps elemental interdiffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.